(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is an organic compound that features a thiazolidine ring, a fluorophenyl group, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a 4-fluorophenyl isothiocyanate with an appropriate amine under mild conditions.
Aldol Condensation: The resulting thiazolidine derivative undergoes an aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-(4-chlorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.
(E)-1-(2-(4-bromophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chloro and bromo analogs.
Properties
IUPAC Name |
(E)-1-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNOS/c19-16-9-7-15(8-10-16)18-20(12-13-22-18)17(21)11-6-14-4-2-1-3-5-14/h1-11,18H,12-13H2/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIYWFMEDYBSX-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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